[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine
CAS No.:
Cat. No.: VC13465022
Molecular Formula: C15H25N3
Molecular Weight: 247.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25N3 |
|---|---|
| Molecular Weight | 247.38 g/mol |
| IUPAC Name | (3S)-1-(2-aminoethyl)-N-benzyl-N-ethylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C15H25N3/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(13-15)11-9-16/h3-7,15H,2,8-13,16H2,1H3/t15-/m0/s1 |
| Standard InChI Key | MIOJMQKGNXNBQY-HNNXBMFYSA-N |
| Isomeric SMILES | CCN(CC1=CC=CC=C1)[C@H]2CCN(C2)CCN |
| SMILES | CCN(CC1=CC=CC=C1)C2CCN(C2)CCN |
| Canonical SMILES | CCN(CC1=CC=CC=C1)C2CCN(C2)CCN |
Introduction
[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine is a chiral amine compound featuring a pyrrolidine ring, an aminoethyl side chain, and both benzyl and ethyl moieties attached to the nitrogen atom. This compound is structurally related to other amines that have been studied for their potential biological activities, particularly in the central nervous system (CNS). The (S) configuration at the pyrrolidine nitrogen is crucial for its stereochemistry, which can significantly influence its biological interactions and activity.
Synthesis and Preparation
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine typically involves multi-step reactions that require careful control of conditions to achieve the desired stereochemistry. Common solvents used in such syntheses include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with bases like potassium carbonate or sodium hydroxide facilitating the reactions under mild conditions.
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Aminoethyl)pyrrolidine | Pyrrolidine + aminoethyl | CNS stimulant |
| Benzylisopropylamine | Benzene + isopropyl amine | Stimulant properties |
| [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-isopropyl-amine | Pyrrolidine + benzyl + isopropyl | Potential antidepressant/stimulant |
| [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine | Pyrrolidine + benzyl + ethyl | Potential CNS activity |
Research Findings and Future Directions
Research on [(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine is ongoing, with a focus on understanding its interactions with biological targets. The compound's unique structure suggests it could exhibit distinct pharmacological profiles compared to simpler amines. Further studies are needed to elucidate its mechanisms of action and potential therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume